![molecular formula C19H23N3O2S B2529915 N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺 CAS No. 950228-55-4](/img/structure/B2529915.png)

N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

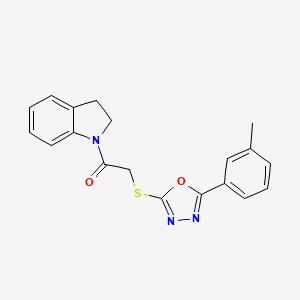

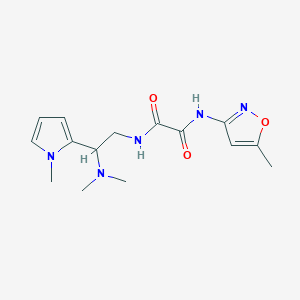

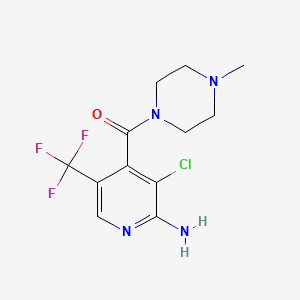

The compound "N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide" is a derivative that falls within the class of compounds containing a thiophene ring and a piperazine moiety. These structural features are commonly found in molecules with potential biological activities, such as serotonin receptor affinity, antiarrhythmic properties, and enzyme inhibition .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from various thiophene-containing precursors. For instance, substituted thiophene derivatives have been synthesized from benzo[b]thiophene carboxamide and carboxamide precursors through reactions with different organic reagents . Similarly, acylpiperazine derivatives have been prepared from naphthalene and thiophene-containing amines through chloroacetylation and alkylation . These methods highlight the versatility of thiophene derivatives in chemical synthesis and their potential for structural modification to enhance biological activity.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using techniques such as X-ray diffraction, NMR, IR, and MS . These techniques confirm the identity of the synthesized compounds and provide detailed information about their molecular geometry. For example, the X-ray structure of a thiophene carboxamide derivative revealed insights into its geometry and potential interaction sites for biological activity .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of these compounds can be influenced by the nature of the substituents on the thiophene ring and the piperazine moiety, which can be strategically modified to target specific biological receptors or enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are often determined experimentally and can be influenced by the molecular structure of the compound. For instance, the introduction of different substituents can significantly alter the compound's lipophilicity, which in turn affects its pharmacokinetic properties .

Case Studies

Several studies have reported the biological evaluation of thiophene derivatives. For example, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been evaluated for their affinity towards 5-HT1A serotonin receptors, with some analogs displaying micromolar affinity . Additionally, a series of thiophene derivatives have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs . Moreover, thiophene-2-carboxamide Schiff base derivatives have been investigated as cholinesterase inhibitors and antioxidants, with some compounds exhibiting significant inhibitory activity .

科学研究应用

分子相互作用和生物学相关性

苯哌嗪衍生物在药物化学中的应用:苯哌嗪衍生物在结构上与N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺相似,已因其在药物化学中的多功能性而备受关注。这些化合物在中枢神经系统疾病的治疗中显示出有希望的应用,突出了分子支架开发新治疗剂的潜力。N-苯基哌嗪亚基特别因其在各种治疗领域产生新类别的先导物和原型化合物的能力而引人注目,表明其效用超出了中枢神经系统结构(Maia, Tesch, & Fraga, 2012).

噻吩衍生物的构效关系:噻吩环并入生物活性分子已被广泛研究其对治疗特性的影响。关于噻吩衍生物的文献综述,包括与N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺在结构上相关的衍生物,证明了这些化合物在药物设计中的重要性。它们的应用跨越了各个治疗领域,展示了含噻吩化合物在药物化学中的适应性和潜力(Drehsen & Engel, 1983).

治疗应用和药物设计

阿尔茨海默病中的淀粉样蛋白成像:开发用于阿尔茨海默病中淀粉样蛋白的成像配体代表了一个关键的研究领域。与N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺在结构上相关的化合物已被评估其在该领域的潜力。在阿尔茨海默病患者和对照组中研究的放射性配体显示出PIB保留的稳健差异,突出了此类分子结构在早期疾病检测和评估新的抗淀粉样蛋白疗法中的重要性(Nordberg, 2007).

抗癌剂开发:涉及α,β-不饱和酮/羧酸的生成的可逆缩合反应,强调了N-[2-甲基-1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]噻吩-2-甲酰胺等分子结构在抗癌药物设计中的重要性。该方法已被用于生成具有显着抗癌活性的化合物库,表明此类分子框架在靶向各种癌症机制和改善治疗效果方面的潜力(Tokala, Bora, & Shankaraiah, 2022).

作用机制

Target of Action

The compound’s primary targets are likely to be specific proteins or enzymes within cells. These targets are typically involved in key biological processes or pathways. The exact targets would depend on the specific structure of the compound and its chemical properties .

Mode of Action

The compound may interact with its targets by binding to specific sites on the target proteins or enzymes. This binding can alter the function of the target, leading to changes in the biological processes or pathways they are involved in .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules or the rate of certain reactions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to alterations in the levels of certain molecules within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

属性

IUPAC Name |

N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-19(2,20-17(23)16-9-6-14-25-16)18(24)22-12-10-21(11-13-22)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHVUMBATVKFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)

![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)